5-Dimethylaminobutyryl citalopram

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Analytical Testing

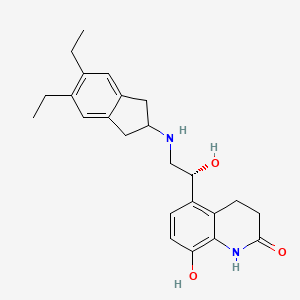

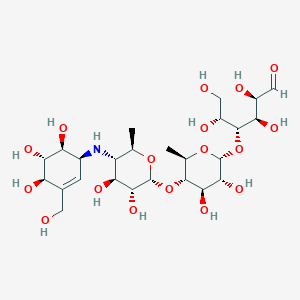

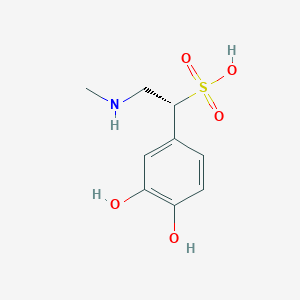

5-Dimethylaminobutyryl Citalopram Oxalate se utiliza en pruebas analíticas para detectar, identificar y medir las impurezas farmacéuticas {svg_1}. Esto es crucial para garantizar la calidad y seguridad de los medicamentos.

Early Formulation Feasibility Studies

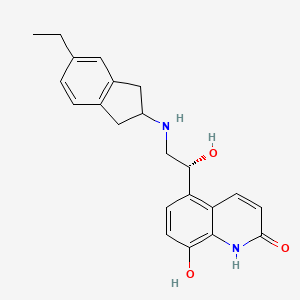

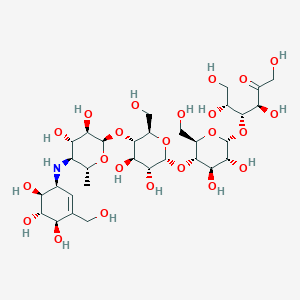

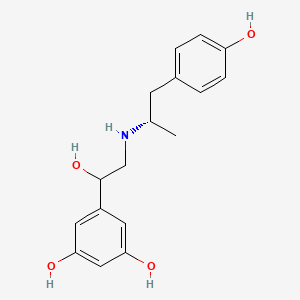

Este compuesto se puede utilizar para realizar pruebas analíticas durante estudios de viabilidad de formulación temprana {svg_2}. Esto ayuda en las etapas iniciales del desarrollo de fármacos.

Stress Studies

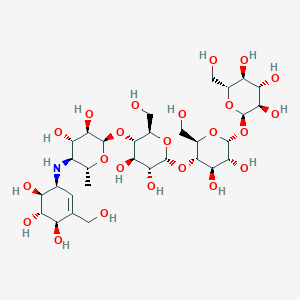

This compound Oxalate se puede utilizar para determinar las impurezas de degradación producidas durante estudios de estrés {svg_3}. Esto es importante para comprender cómo se degrada una sustancia farmacéutica en diversas condiciones.

Analytical Method Development

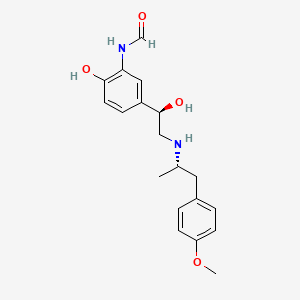

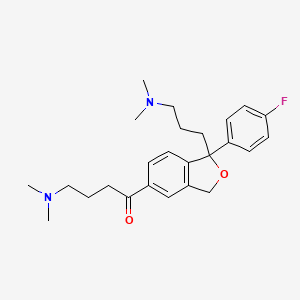

Este compuesto se puede utilizar para desarrollar, validar y transferir métodos analíticos {svg_4}. Esta es una parte crítica para garantizar que un producto farmacéutico cumpla con los estándares de calidad necesarios.

Spiking Studies

This compound Oxalate se puede utilizar para realizar estudios de adición durante la investigación y desarrollo de procesos para demostrar el agotamiento tras la recristalización {svg_5}. Esto ayuda a optimizar el proceso de fabricación de fármacos.

Retention Time and Spectra Recording

Este compuesto se puede utilizar para registrar tiempos de retención y/o espectros {svg_6}. Esto es útil en el análisis cromatográfico y los estudios espectrales.

Determining Relative Response Factors

This compound Oxalate se puede utilizar para determinar factores de respuesta relativos {svg_7}. Esto es importante en el análisis cuantitativo de sustancias farmacéuticas.

Identifying Unknown Impurities

Este compuesto se puede utilizar para identificar impurezas desconocidas que se formaron durante las condiciones de estabilidad de la ICH {svg_8}. Esto es crucial para garantizar la estabilidad de una sustancia farmacéutica.

Mecanismo De Acción

Target of Action

5-Dimethylaminobutyryl Citalopram is a derivative of Citalopram, which is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . The primary target of this compound is the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter plays a crucial role in the reuptake of serotonin (5-HT), a neurotransmitter that regulates mood, appetite, and sleep .

Mode of Action

The compound enhances serotonergic transmission through the inhibition of serotonin reuptake . Specifically, it has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors . This selective inhibition of serotonin reuptake leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic pathway. By inhibiting the reuptake of serotonin, the compound increases the availability of serotonin in the synaptic cleft . This can lead to downstream effects such as mood elevation, reduced anxiety, and improved sleep patterns, which are beneficial in the treatment of depression .

Pharmacokinetics

Considering its structural similarity to citalopram, it’s plausible that it may share similar absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT) . This can lead to an improvement in depressive symptoms, given the critical role of serotonin in mood regulation .

Análisis Bioquímico

Biochemical Properties

5-Dimethylaminobutyryl citalopram interacts with various enzymes and proteins in the body. It is metabolized by the hepatic cytochrome P450 system, specifically by the isoenzymes CYP2C19 and CYP3A4 . The nature of these interactions involves the conversion of this compound into other metabolites, which can then exert their effects on the body .

Cellular Effects

It is known that it influences cell function by interacting with serotonin reuptake inhibitors (SSRIs), thereby increasing the extracellular availability of the neurotransmitter serotonin . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is known to inhibit the reuptake of serotonin, a neurotransmitter, thereby increasing its availability in the synaptic cleft . This can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade rapidly

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies, it has been shown to possess potent and highly selective inhibitory effects on serotonin reuptake

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by the hepatic cytochrome P450 system, specifically by the isoenzymes CYP2C19 and CYP3A4 . This could also include any effects on metabolic flux or metabolite levels.

Propiedades

IUPAC Name |

4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FN2O2/c1-27(2)15-5-7-24(29)19-8-13-23-20(17-19)18-30-25(23,14-6-16-28(3)4)21-9-11-22(26)12-10-21/h8-13,17H,5-7,14-16,18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRPROCETRZTEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=O)C1=CC2=C(C=C1)C(OC2)(CCCN(C)C)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329745-98-3 |

Source

|

| Record name | 5-Dimethylaminobutyryl citalopram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329745983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-DIMETHYLAMINOBUTYRYL CITALOPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QX66DW22E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602109.png)